Ube2T/fancl-IN-1

Description

Significance of the Ubiquitin-Proteasome System in Cellular Homeostasis and Stress Response

The Ubiquitin-Proteasome System (UPS) is a fundamental regulatory mechanism in all eukaryotic cells, governing a vast array of cellular processes. It involves the tagging of substrate proteins with ubiquitin, a small regulatory protein, in a process known as ubiquitination. This tagging can signal for protein degradation by the proteasome, alter protein localization, affect protein activity, and modulate protein-protein interactions. The UPS is crucial for maintaining cellular homeostasis by ensuring the timely degradation of misfolded or damaged proteins and by controlling the levels of key regulatory proteins involved in the cell cycle, signal transduction, and transcription. In response to cellular stress, such as DNA damage, the UPS plays a vital role in activating signaling cascades that promote cell survival or, in cases of irreparable damage, trigger programmed cell death.

Architecture and Functional Dynamics of the Fanconi Anemia (FA) Pathway in DNA Damage Response

The Fanconi Anemia pathway is a sophisticated DNA damage response network essential for the repair of DNA interstrand crosslinks (ICLs). acs.org ICLs are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, thereby blocking fundamental processes like replication and transcription. acs.org The FA pathway is comprised of at least 23 'FANC' proteins that work in concert to resolve these lesions. mdpi.com The pathway can be broadly divided into three functional modules: a core complex of multiple FANC proteins that acts as an E3 ubiquitin ligase, a central ID2 complex consisting of the FANCD2 and FANCI proteins, and a group of downstream proteins involved in the actual DNA repair processes, which include homologous recombination.

Central Role of Ubiquitin-Conjugating Enzyme UBE2T and E3 Ubiquitin Ligase FANCL in FA Pathway Activation

At the heart of the FA pathway's activation lies the precise enzymatic activity of the ubiquitin-conjugating enzyme UBE2T (also known as FANCT) and the E3 ubiquitin ligase FANCL. a-star.edu.sg This E2-E3 pair is responsible for a critical signaling event that triggers the downstream repair cascade. researchgate.net

The activation of the FA pathway hinges on the monoubiquitination of both the FANCD2 and FANCI proteins, which form the heterodimeric ID2 complex. rockefeller.edu This crucial modification is catalyzed by the sequential action of the ubiquitin-activating enzyme (E1), UBE2T (E2), and the FA core complex, of which FANCL is the catalytic E3 ligase subunit. rockefeller.eduoup.com UBE2T specifically accepts an activated ubiquitin molecule from the E1 enzyme and then interacts directly with the RING domain of FANCL. a-star.edu.sgresearchgate.net This interaction facilitates the transfer of the single ubiquitin molecule to specific lysine (B10760008) residues on both FANCD2 and FANCI. rockefeller.eduresearchgate.net The monoubiquitinated ID2 complex is then localized to the site of the DNA lesion, where it acts as a platform to recruit other DNA repair factors. acs.org While FANCL alone can reconstitute this reaction in vitro, the efficiency is significantly enhanced by the other components of the FA core complex and the presence of DNA. oup.comexplorationpub.com

The UBE2T-FANCL-mediated monoubiquitination of the FANCD2-FANCI complex is an indispensable step for the proper repair of ICLs. acs.orgoup.com This event serves as a molecular switch, signaling the presence of DNA damage and initiating the recruitment of nucleases and other proteins required for the unhooking of the crosslink and subsequent repair of the DNA lesion. acs.org Disruption of the UBE2T-FANCL interaction or the catalytic activity of either enzyme leads to a failure in ID2 complex monoubiquitination, resulting in a dysfunctional FA pathway. This, in turn, leads to cellular hypersensitivity to DNA cross-linking agents and the characteristic genomic instability seen in Fanconi Anemia. rockefeller.edu

Mechanism of FANCD2-FANCI Monoubiquitination by the UBE2T-FANCL Axis

Rationale for Small-Molecule Inhibition of the UBE2T/FANCL Axis in Research

The central and specific nature of the UBE2T-FANCL interaction in activating the FA pathway makes it an attractive target for the development of small-molecule inhibitors. Such inhibitors serve as powerful chemical probes to dissect the intricate mechanisms of the FA pathway with high temporal and spatial resolution, which can be challenging to achieve with genetic methods alone. Furthermore, given that the activation of the FA pathway is linked to resistance to certain chemotherapies in various cancers, inhibiting this pathway presents a potential therapeutic strategy to sensitize cancer cells to DNA cross-linking agents. acs.orgnih.gov

Overview of Ube2T/fancl-IN-1 as a Chemical Probe for Fanconi Anemia Pathway Dissection

This compound is a small-molecule inhibitor that has emerged as a valuable tool for studying the Fanconi Anemia pathway. medchemexpress.comglpbio.com It specifically targets the UBE2T/FANCL-mediated monoubiquitination of FANCD2. medchemexpress.comglpbio.comtargetmol.com By disrupting this key activation step, this compound allows researchers to probe the downstream consequences of a non-functional FA pathway. Studies have shown that this inhibitor can sensitize cells to DNA cross-linking agents like carboplatin (B1684641), highlighting its potential for further investigation. medchemexpress.comglpbio.comtargetmol.com

Research Findings on this compound

| Feature | Finding | Source |

| Mechanism of Action | Potent inhibitor of UBE2T/FANCL-mediated FANCD2 monoubiquitylation. | medchemexpress.com, glpbio.com, targetmol.com |

| In Vitro Activity | Completely inhibits the ubiquitylation of GST-FANCLRING at a concentration of 100 μM. | medchemexpress.com, glpbio.com |

| Cellular Activity | Reduces the level of monoubiquitinated FANCD2 in response to treatment with hydroxyurea (B1673989) (HU) and cisplatin (B142131). | medchemexpress.com, glpbio.com |

| Synergistic Effects | In combination with carboplatin, leads to a pronounced decrease in cell proliferation. | medchemexpress.com, glpbio.com |

| Selectivity | Exhibits selectivity for FANCL-dependent ubiquitylation and does not significantly inhibit other E2 enzymes like UbcH5c. | probechem.com, mdpi.com |

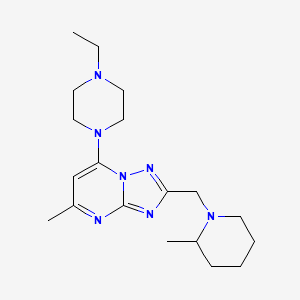

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(4-ethylpiperazin-1-yl)-5-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N7/c1-4-23-9-11-24(12-10-23)18-13-15(2)20-19-21-17(22-26(18)19)14-25-8-6-5-7-16(25)3/h13,16H,4-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHJBABGFHVIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=NC3=NC(=NN23)CN4CCCCC4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Ube2t/fancl in 1

Direct Enzymatic Inhibition of UBE2T Activity

Ube2T/fancl-IN-1, also referred to as CU2, directly impedes the enzymatic functions of the ubiquitin-conjugating enzyme E2 T (UBE2T). medchemexpress.comglpbio.com This inhibition manifests through interference with the transfer of ubiquitin to its substrates and by affecting the auto-monoubiquitination of UBE2T itself.

Interference with Ubiquitin Transfer to Substrates

This compound disrupts the fundamental role of UBE2T in the ubiquitin conjugation cascade. nih.gov UBE2T is the specific E2 enzyme that collaborates with the E3 ubiquitin ligase FANCL to monoubiquitinate the FANCD2-FANCI heterodimer, a pivotal event in activating the FA pathway for DNA repair. researchgate.netacs.orgnih.gov The inhibitor has been shown to effectively block this ubiquitin transfer reaction. mdpi.com While the precise binding site of this compound on UBE2T has not been definitively established through methods like differential scanning fluorimetry or ligand-observed NMR, its functional consequence is the clear inhibition of UBE2T's catalytic activity. nih.govacs.org This prevents the covalent attachment of ubiquitin to downstream target proteins, thereby halting the signaling cascade.

Impact on UBE2T Auto-monoubiquitination

UBE2T is known to undergo auto-monoubiquitination, a process that is stimulated by its interaction with FANCL and is thought to serve as a negative feedback mechanism, leading to UBE2T inactivation. cellsignal.comnih.govcellsignal.com this compound has been observed to completely inhibit the ubiquitylation of a GST-FANCL RING domain construct at a concentration of 100 μM, which suggests an impact on processes dependent on the UBE2T-FANCL interaction, including UBE2T's auto-monoubiquitination. medchemexpress.comglpbio.com By preventing this self-regulation, the inhibitor could potentially alter the pool of active UBE2T, although its primary reported effect is the direct blockage of substrate ubiquitination.

Disruption of FANCL-Mediated E3 Ligase Function in the FA Core Complex

The inhibitory action of this compound extends to the disruption of the E3 ligase function of FANCL within the Fanconi Anemia core complex. This is primarily achieved by preventing the monoubiquitination of the key downstream substrates, FANCD2 and FANCI, and by altering the crucial interaction between FANCL and UBE2T.

Impairment of FANCD2 Monoubiquitination

A central and critical step in the activation of the FA pathway is the monoubiquitination of FANCD2. mdpi.comnih.gov This modification is catalyzed by the UBE2T-FANCL E2-E3 ligase pair. spandidos-publications.comportlandpress.com this compound is a potent inhibitor of this specific reaction. medchemexpress.comglpbio.comlabclinics.com In cellular assays, treatment with this compound at a concentration of 500 μM resulted in a reduced level of monoubiquitinated FANCD2 (mUb-FANCD2) in response to DNA damage induced by hydroxyurea (B1673989) (HU) or cisplatin (B142131). medchemexpress.comglpbio.com This demonstrates the inhibitor's ability to effectively penetrate cells and disrupt this key signaling event in the FA pathway. The impairment of FANCD2 monoubiquitination prevents its proper localization to sites of DNA damage and the subsequent recruitment of DNA repair factors. explorationpub.com

Inhibition of FANCI Monoubiquitination

Alongside FANCD2, FANCI is also a substrate for monoubiquitination by the UBE2T-FANCL complex, a modification that is essential for the proper function of the FA pathway. mdpi.comhaematologica.org The monoubiquitination of the FANCI-FANCD2 complex is a coordinated event, and the inhibition of UBE2T/FANCL activity by this compound consequently leads to the inhibition of FANCI monoubiquitination. nih.govspandidos-publications.com By preventing the ubiquitination of both components of the heterodimer, the inhibitor ensures a comprehensive shutdown of the downstream signaling cascade.

Alteration of FANCL-UBE2T Interaction and Complex Formation

The specific and stable interaction between FANCL and UBE2T is a cornerstone of the FA pathway, ensuring the precise and efficient monoubiquitination of the FANCD2-FANCI complex. spandidos-publications.comnih.gov FANCL preferentially selects UBE2T from a pool of approximately 40 different E2 enzymes. nih.gov While this compound's direct binding partner has not been definitively identified, its ability to inhibit FANCL-dependent ubiquitylation suggests an interference with the functional UBE2T-FANCL complex formation. nih.govacs.org Research has shown that disrupting the interaction between UBE2T and FANCL can chemosensitize cells to DNA cross-linking agents, highlighting the therapeutic potential of targeting this protein-protein interaction. explorationpub.com

Research Findings on this compound

| Assay | Target | Effect of this compound (CU2) | Concentration | Reference |

| In Vitro Ubiquitylation | GST-FANCL RING | Complete inhibition | 100 µM | medchemexpress.comglpbio.com |

| Cellular Assay | mUb-FANCD2 (in response to HU) | Reduced levels | 500 µM | medchemexpress.comglpbio.com |

| Cellular Assay | mUb-FANCD2 (in response to Cisplatin) | Reduced levels | 500 µM | medchemexpress.comglpbio.com |

| Cell Proliferation | U2OS cells (in combination with Carboplatin) | Pronounced decrease in cell proliferation/growth | 250 µM | medchemexpress.comglpbio.com |

Binding Characteristics and Selectivity Profile of this compound

Target Specificity within the Ubiquitin-Proteasome System

This compound, also known as CU2, is a potent inhibitor of the UBE2T/FANCL-mediated monoubiquitination of FANCD2. medchemexpress.comglpbio.com Its inhibitory action is not directed at the individual components in isolation but rather at the functional complex. Studies have shown that this compound does not inhibit the ubiquitination of UBE1 (the E1 activating enzyme) or UBE2T itself. probechem.com This indicates a high degree of selectivity for the specific E2-E3 enzymatic reaction. While it shows selectivity for FANCL-dependent ubiquitination, it may not be exclusively selective for UBE2T as the E2 enzyme. acs.org For instance, it also demonstrates inhibitory activity against ubiquitination mediated by the UBE2D1/FANCL pair. acs.org However, its effect on other E2-E3 combinations, such as UBE2D1/RNF8, is less pronounced, highlighting a preferential, though not absolute, specificity for FANCL-driven processes. acs.org

The inhibitor's mechanism does not appear to involve direct binding to UBE2T, as suggested by the lack of observed interaction in biophysical assays like differential scanning fluorimetry and ligand-observed NMR. acs.org This points towards a mode of action that targets a specific conformation or species present during the ubiquitylation reaction, rather than a simple competitive inhibition of either the E2 or E3 enzyme alone. acs.org

Structural Insights into this compound Target Interaction

Co-crystallography and Cryo-Electron Microscopy Studies of this compound Complexes

High-resolution structural studies have been instrumental in elucidating the molecular basis of the UBE2T-FANCL interaction and the mechanism of FANCD2 ubiquitination. Co-crystal structures of the FANCL RING domain in complex with UBE2T have been determined, revealing the key interactions that govern their specific pairing. nih.gov These structures show that while a conserved hydrophobic patch is present, as in many E2-E3 interactions, the specificity of the FANCL-UBE2T pairing is largely dictated by a unique network of electrostatic and hydrogen-bonding interactions. nih.govresearchgate.net

More recently, cryo-electron microscopy (cryo-EM) has provided unprecedented views of the entire 1.1 MDa Fanconi Anemia core complex, including the FANCL-UBE2T module poised to ubiquitinate the bound FANCI-FANCD2 substrate. biorxiv.orgdntb.gov.uaresearchgate.net These studies have revealed the remarkable asymmetry of the core complex, which is crucial for creating a single active site for ubiquitination. biorxiv.org The cryo-EM structures show how FANCL recruits UBE2T and positions its active site adjacent to the FANCD2 ubiquitination site, prying open the FANCI-FANCD2 interface where the target lysine (B10760008) residues are otherwise buried. biorxiv.orgnih.gov

While there are no publicly available co-crystal or cryo-EM structures of this compound bound to its target complex, the existing structural data for the UBE2T-FANCL-ID assembly provides a detailed blueprint for understanding how such an inhibitor might function by disrupting these critical protein-protein interfaces.

Identification of Key Binding Residues and Conformational Changes Induced by Inhibitor Binding

The crystal structure of the FANCL RING-Ube2T complex reveals a detailed interface. nih.gov Key residues in UBE2T involved in this interaction include those in the N-terminal helix and loops 1 and 2. nih.gov Specifically, Arg60 of UBE2T forms a crucial salt bridge with Glu340 of FANCL, acting as a positive selector for this specific E2-E3 pairing. nih.govresearchgate.net Mutation of Arg60 to glutamate (B1630785) abolishes both the binding to FANCL and the subsequent FANCD2 monoubiquitination. nih.govresearchgate.net

FANCL binding induces subtle but significant conformational changes in UBE2T, even in regions distant from the direct binding interface. biorxiv.orgnih.gov These allosteric changes are transmitted through an intra-residue network within UBE2T, ultimately affecting the catalytic active site. biorxiv.orgnih.gov Notably, a triad (B1167595) of basic residues (Arg84, Lys91, and Lys95) near the catalytic cysteine (Cys86) of UBE2T is repositioned upon FANCL binding. biorxiv.org This repositioning is thought to create a complementary surface that recognizes a structured acidic patch near the target lysine on FANCD2, ensuring site-specific ubiquitination. nih.gov

The discovery of an allosteric pocket on UBE2T through fragment screening has identified other key residues. acs.org For example, the P73K mutation in UBE2T was shown to reduce the inhibitory effect of certain fragments, highlighting the importance of this region for allosteric modulation. acs.orgmdpi.com

The table below summarizes key research findings related to the molecular mechanism of UBE2T.

| Finding | Methodology | Key Residues/Regions | Significance | Reference |

| FANCL selects UBE2T via specific electrostatic and hydrogen-bonding interactions. | X-ray Crystallography | UBE2T: Arg60; FANCL: Glu340 | Defines the basis for the exclusive E2-E3 pairing. | nih.gov |

| FANCL binding induces allosteric changes in UBE2T. | Thermodynamic and Residue Network Analysis | UBE2T: Arg84, Lys91, Lys95 | Repositions key residues near the active site for catalysis. | biorxiv.org |

| An allosteric pocket on UBE2T can be targeted by small molecules. | Fragment Screening, X-ray Crystallography | UBE2T: Pro73 | Provides a novel strategy for developing selective UBE2T inhibitors. | acs.orgmdpi.com |

| The FA core complex positions a single FANCL-UBE2T active site. | Cryo-Electron Microscopy | FANCL, UBE2T, FANCI, FANCD2 | Reveals the mechanism for accessing the buried ubiquitination sites in the ID complex. | biorxiv.orgnih.gov |

Biological and Cellular Consequences of Ube2t/fancl in 1 Treatment

Perturbation of the Fanconi Anemia DNA Repair Pathway

The Fanconi Anemia (FA) pathway is a crucial cellular mechanism responsible for the repair of DNA interstrand crosslinks (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription. acs.orgfanconi.org A key event in this pathway is the monoubiquitination of the FANCD2-FANCI complex, a process catalyzed by the E2 ubiquitin-conjugating enzyme UBE2T and the E3 ubiquitin ligase FANCL. fanconi.orgnih.govnih.gov

Impaired Resolution of DNA Interstrand Crosslinks (ICLs)

Treatment with Ube2T/fancl-IN-1 directly interferes with the FA pathway's ability to repair ICLs. acs.orgacs.org By inhibiting the UBE2T/FANCL-mediated monoubiquitylation of FANCD2, the compound prevents the proper functioning of the downstream repair processes. medchemexpress.comglpbio.com This monoubiquitination step is essential for the recruitment of other DNA repair factors to the site of damage. nih.gov

Experimental evidence shows that this compound sensitizes cells to DNA cross-linking agents like carboplatin (B1684641) and cisplatin (B142131). medchemexpress.comglpbio.comtargetmol.com For instance, the combination of this compound with carboplatin leads to a pronounced decrease in cell proliferation. medchemexpress.comacs.org This sensitization occurs because the inhibition of FANCD2 monoubiquitylation hampers the cell's ability to resolve the ICLs induced by these agents. acs.orgnih.gov

Accumulation of DNA Damage Markers (e.g., γH2AX, 53BP1 foci)

Inhibition of the FA pathway by this compound leads to an accumulation of DNA damage markers. One such marker is the phosphorylated form of the histone variant H2AX, known as γH2AX, which signals the presence of DNA double-strand breaks (DSBs). acs.org Studies have shown that treatment with this compound, particularly in combination with agents that induce replication stress like hydroxyurea (B1673989) (HU), results in increased levels of γH2AX. acs.org This suggests that in the absence of a functional FA pathway, stalled replication forks are more likely to collapse and form DSBs. acs.org

Another key marker of DNA damage is the formation of 53BP1 foci at the sites of DSBs. nih.gov In cells deficient in the FA pathway, there is an expected accumulation of 53BP1 foci over time following treatment with crosslinking agents. nih.gov While direct studies on this compound's effect on 53BP1 foci are limited, the known consequence of FA pathway inhibition is the inappropriate engagement of non-homologous end joining (NHEJ) repair, which is associated with 53BP1, leading to chromosomal instability. nih.gov

Impact on DNA Replication and Genomic Stability

Induction of Replication Stress and Fork Stalling

This compound treatment induces replication stress. acs.orgnih.gov The FA pathway is activated in response to stalled replication forks, even in the absence of ICLs. mdpi.com Inhibition of this pathway impairs the cell's ability to stabilize and repair these stalled forks. acs.orgnih.gov This is evidenced by the fact that this compound reduces the level of monoubiquitinated FANCD2 in response to treatment with hydroxyurea (HU), a known inducer of replication fork stalling. medchemexpress.comglpbio.com The inability to stabilize these forks can lead to their collapse. acs.org

Generation of Chromosomal Aberrations and Genomic Instability

A hallmark of FA-deficient cells is a high level of chromosomal aberrations, including breaks and radial formations, particularly after exposure to crosslinking agents. nih.govnih.gov This genomic instability is a direct consequence of the failure to properly repair DNA damage. nih.govmdpi.com By inhibiting a critical step in the FA pathway, this compound contributes to this instability. The accumulation of unresolved DNA lesions and collapsed replication forks leads to the formation of chromosomal abnormalities. nih.govresearchgate.net

Effects on Cell Cycle Progression and Checkpoint Activation

The DNA damage response is intricately linked to cell cycle progression, with checkpoints in place to halt the cycle and allow time for repair. acs.org The FA pathway is involved in activating these checkpoints. nih.gov

Treatment with this compound has been observed to affect cell cycle progression. While the compound itself may not prevent cells from entering S-phase, it can slow progression through it. acs.org For example, one of the identified inhibitors, CU1, led to a lower incorporation of EdU, a marker for DNA synthesis, suggesting a slowdown in S-phase progression. acs.org

Furthermore, the activation of the CHK1 checkpoint kinase, a key player in the S and G2/M checkpoints, is a response to DNA damage. spandidos-publications.com Studies on UBE2T have shown that its knockdown can impair CHK1 activation and lead to G2/M arrest. spandidos-publications.comdovepress.com While direct evidence for this compound's effect on CHK1 is part of ongoing research, the inhibition of the FA pathway is known to trigger checkpoint responses due to the accumulation of DNA damage. acs.org

Interactive Data Table: Effects of this compound on Cellular Processes

| Biological Process | Key Protein/Marker | Effect of this compound Treatment | Observed Consequence | Reference |

| Fanconi Anemia Pathway | FANCD2 | Inhibition of monoubiquitylation | Impaired DNA interstrand crosslink repair | medchemexpress.comglpbio.comacs.org |

| DNA Damage Response | γH2AX | Increased levels | Accumulation of DNA double-strand breaks | acs.org |

| DNA Replication | Replication Forks | Impaired stabilization | Increased fork stalling and collapse | acs.orgnih.gov |

| Genomic Stability | Chromosomes | - | Increased chromosomal aberrations | nih.govresearchgate.net |

| Cell Cycle | CHK1 | Potential for altered activation | Possible S-phase slowing and G2/M arrest | acs.orgspandidos-publications.comdovepress.com |

Cell Cycle Arrest (e.g., G2/M phase)

Inhibition of the UBE2T protein, the direct target of this compound, is strongly associated with inducing cell cycle arrest, particularly at the G2/M checkpoint. Studies involving the genetic silencing (knockdown) of UBE2T in various cancer cell lines, including bladder and hepatocellular carcinoma, have demonstrated a significant accumulation of cells in the G2/M phase. explorationpub.comnih.gov This arrest is linked to the downregulation of key cell cycle regulators such as cyclin B1 and cyclin-dependent kinase 1 (CDK1). nih.gov

While direct cell cycle phase analysis for this compound (also known as CU2) is not extensively detailed in available literature, its mechanism of action strongly implies an induction of cell cycle checkpoints. The compound impairs the cell's ability to handle DNA replication stress. nih.gov When DNA damage occurs, cells typically activate checkpoints to halt cycle progression and allow time for repair. Research was conducted to ensure that the inhibitor's effects were not merely due to preventing cells from entering the S-phase, where the FA pathway is most active. nih.govacs.org The findings indicate that the compound allows cells to enter S-phase but disrupts the subsequent response to replication fork stalling, leading to DNA damage that necessitates the activation of G2/M checkpoints to prevent mitotic catastrophe. nih.govnih.gov

Activation of DNA Damage Checkpoints

The primary role of the UBE2T/FANCL complex is to monoubiquitinate the FANCD2-FANCI complex, a critical step for stabilizing stalled replication forks. nih.gov Treatment with this compound inhibits this process, impairing the ability of cells to resolve stalled forks. nih.gov This failure leads to the collapse of replication forks and the formation of highly toxic DNA double-strand breaks (DSBs). nih.gov

The generation of these DSBs serves as a potent signal for the activation of cellular DNA Damage Response (DDR) pathways. nih.gov This activation is evidenced by the phosphorylation of key checkpoint proteins. For instance, treatment with the inhibitor in the presence of replication stress leads to the phosphorylation of KAP1 on Ser824, a marker for the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, and the phosphorylation of histone variant H2AX (forming γH2AX), a hallmark of DSBs. nih.gov Furthermore, the FA pathway is closely linked with the ATR-CHK1 signaling cascade, which is a primary sensor of replication stress. nih.govnih.gov Inhibition of UBE2T impairs the activation of Checkpoint Kinase 1 (CHK1), a crucial transducer kinase that promotes cell cycle arrest and DNA repair. nih.gov Thus, while this compound blocks a key repair step, it simultaneously triggers the activation of broader DNA damage checkpoints in response to the resulting genomic instability. nih.gov

Modulation of Cellular Viability and Programmed Cell Death Mechanisms

Induction of Apoptosis in Specific Cellular Contexts

The consequence of inhibiting a critical DNA repair pathway often leads to programmed cell death, or apoptosis. Indeed, genetic suppression of UBE2T has been shown to increase the rate of apoptosis in bladder and breast cancer cells. explorationpub.commdpi.com However, studies with the specific inhibitor this compound (CU2) present a more nuanced picture. In experiments designed to assess its impact on the FA pathway, treatment with the compound in combination with the replication stress-inducing agent hydroxyurea did not lead to the cleavage of PARP1. nih.gov The cleavage of PARP1 by caspase-3 is a classic indicator of apoptosis. This finding suggests that under those specific experimental conditions, the cellular effects observed were a direct result of a defect in the FA pathway rather than a consequence of widespread apoptosis. nih.gov This highlights a potential distinction between long-term genetic ablation of UBE2T and acute chemical inhibition with this compound.

Influence on Cell Proliferation and Growth Inhibition

A significant outcome of treatment with this compound is the inhibition of cell proliferation and growth. By disrupting a key DNA repair mechanism, the inhibitor renders cells, particularly cancer cells that often have a high replicative rate and underlying DNA repair defects, more vulnerable to DNA damage. While the compound shows some activity on its own, its most pronounced effect is seen when used to sensitize cells to DNA cross-linking agents.

Research has shown that combining this compound with platinum-based chemotherapy agents like carboplatin results in a marked decrease in cell proliferation and growth. nih.govmedchemexpress.com This synergistic effect is crucial, as it demonstrates the compound's potential to overcome chemotherapy resistance mechanisms that rely on the FA pathway.

| Compound/Combination | Concentration | Cellular Effect | Observation Period | Source |

|---|---|---|---|---|

| This compound + Carboplatin | 250 µM + 15 µM | Pronounced decrease in cell proliferation/growth | 8 days | nih.govmedchemexpress.com |

Crosstalk and Interplay with Other DNA Damage Response Pathways

The Fanconi Anemia pathway does not operate in isolation; it is part of a complex network of DNA repair and signaling pathways. Inhibiting the UBE2T-FANCL interaction with this compound has significant downstream consequences for these interconnected systems.

Homologous Recombination (HR): The FA pathway is essential for the repair of DNA interstrand cross-links (ICLs). Its function is to unhook the crosslink, creating a DSB in the process, which is then repaired by the high-fidelity HR pathway. researchgate.net By blocking the initial step with this compound, the cell is prevented from properly initiating this repair cascade, leading to an accumulation of unresolved DNA lesions.

Nucleotide Excision Repair (NER): Evidence suggests a functional link between the FA pathway and NER. Studies on cells deficient in UBE2T showed unexpected sensitivity to UV-induced DNA damage, which is typically repaired by NER. researchgate.net This indicates that the two pathways may share components or collaborate to protect cells from specific types of DNA lesions, suggesting that inhibiting UBE2T could also impact NER-mediated repair.

ATM/ATR Signaling: As mentioned, the collapse of replication forks caused by this compound treatment leads to DSBs, which are potent activators of the ATM kinase. nih.gov Simultaneously, the initial replication stress is sensed by the ATR-CHK1 pathway. nih.gov The FA pathway is intricately regulated by these master kinases; for example, ATR phosphorylates multiple FA proteins to promote efficient repair. researchgate.net Therefore, inhibiting UBE2T/FANCL function disrupts a critical downstream node of the ATR-CHK1 signaling axis, preventing the resolution of the very stress that ATR senses.

| Cellular Process | Effect of this compound Treatment | Key Mediators/Markers | Source |

|---|---|---|---|

| Cell Cycle | Induces arrest, primarily at G2/M checkpoint (inferred from target) | Cyclin B1, CDK1 | nih.gov |

| DNA Damage Checkpoints | Causes DSBs, leading to checkpoint activation | p-KAP1, γH2AX, ATR, CHK1 | nih.govnih.gov |

| Apoptosis | Not directly induced in reported experiments | Lack of PARP1 cleavage | nih.gov |

| Cell Proliferation | Inhibits growth, especially in combination with carboplatin | Cell confluence | nih.govmedchemexpress.com |

| Crosstalk Pathways | Disrupts interplay with HR, NER, and ATM/ATR signaling | FANCD2, RAD51, UV sensitivity | researchgate.net |

Advanced Research Methodologies Applied to Ube2t/fancl in 1 Studies

Biochemical Assays for Enzyme Kinetics and Binding Affinity

Biochemical assays utilizing purified components are fundamental to understanding the direct effects of an inhibitor on its molecular targets, free from the complexities of a cellular environment.

To directly assess the inhibitory activity of Ube2T/fancl-IN-1, researchers have reconstituted the key ubiquitination event of the Fanconi Anemia pathway in vitro. These assays typically combine purified E1 (ubiquitin-activating enzyme), the E2 enzyme UBE2T, the E3 ligase FANCL (often a RING domain construct, FANCLRING), and ubiquitin.

A key experimental approach involves using a surrogate substrate for ubiquitination. In the absence of the full FA core and FANCD2/FANCI complexes, the GST-tagged RING domain of FANCL (GST-FANCLRING) is used as a substrate. acs.org The reaction is initiated, and the extent of ubiquitination is measured, often by detecting the attachment of labeled ubiquitin to the substrate. acs.org

Findings from these assays demonstrate that this compound, also referred to as CU2, effectively inhibits the ubiquitination of GST-FANCLRING. acs.orgmedchemexpress.com At a concentration of 100 μM, CU2 was shown to completely prevent the ubiquitylation of GST-FANCLRING by the UBE2T enzyme. medchemexpress.comtargetmol.cominvivochem.com This inhibitory effect was also observed when UBE2D1, another E2 enzyme, was used in place of UBE2T, suggesting that while the inhibitor is selective for FANCL-dependent ubiquitination, it may not be exclusively selective for a particular E2 enzyme in this context. acs.org The lack of inhibition on the ubiquitylation of other components like UBE1, UBE2T itself, and other E3 ligases like RNF8, suggests that this compound is not a pan-assay interference compound and exhibits a degree of selectivity for FANCL-dependent reactions. acs.org

Table 1: Summary of In Vitro Ubiquitination Assay Findings for this compound (CU2)

| Assay Component | Substrate | Inhibitor (CU2) Conc. | Result | Reference |

|---|---|---|---|---|

| UBE2T, FANCLRING | GST-FANCLRING | 100 µM | Complete inhibition of ubiquitylation | acs.orgmedchemexpress.comtargetmol.com |

| UBE2D1, FANCLRING | GST-FANCLRING | 100 µM | Abolished ubiquitylation of GST-FANCLRING | acs.org |

Quantitative binding assays are employed to measure the direct physical interaction between a small molecule and its protein target, determining parameters like the dissociation constant (Kd). youtube.com However, attempts to demonstrate a direct binding interaction between this compound (CU2) and the UBE2T enzyme have been unsuccessful. acs.org

Specifically, methods including differential scanning fluorimetry, ligand-observed Nuclear Magnetic Resonance (NMR), and native mass spectrometry did not detect binding of CU2 to UBE2T. acs.org This lack of direct binding to the E2 enzyme, combined with the results from in vitro ubiquitination assays, has led to the hypothesis that the inhibitor's target is likely the RING domain of the E3 ligase FANCL or a protein complex involving it, rather than UBE2T in isolation. acs.orgmdpi.com Further experimental evidence is required to confirm the precise binding partner and mode of action.

In Vitro Ubiquitination Assays using Purified Components

Cell-Based Assays for Pathway Modulation and Phenotypic Outcomes

Cell-based assays are critical for validating the effects of this compound within a biological context, confirming that the biochemical inhibition translates to modulation of the intended cellular pathway and produces measurable phenotypic changes.

Immunoblotting (Western blotting) is a cornerstone technique used to detect and quantify specific proteins from cell lysates. In studies of this compound, it is used to measure the levels of key proteins that indicate the status of the Fanconi Anemia pathway and the DNA damage response. A critical event in the FA pathway is the monoubiquitination of the FANCD2 protein (mUb-FANCD2) following DNA damage. invivochem.comnih.gov

Researchers treat cells, such as the U2OS osteosarcoma cell line, with DNA damaging agents like hydroxyurea (B1673989) (HU) or cisplatin (B142131) to induce this modification. acs.org These cells are co-treated with this compound (CU2) to assess its inhibitory effect. Results consistently show that CU2 reduces the levels of mUb-FANCD2 induced by both HU and cisplatin. acs.orgmedchemexpress.com For instance, at a concentration of 500 μM, CU2 significantly impairs the formation of mUb-FANCD2 in response to HU treatment. acs.orgnih.gov This effect was also observed in response to cisplatin treatment over 6, 12, and 24-hour periods. medchemexpress.cominvivochem.com

Immunoblotting is also used to detect γH2AX, a phosphorylated form of the histone variant H2AX, which serves as a sensitive marker for DNA double-strand breaks. nih.gov Interestingly, treatment with CU2 in the presence of HU appeared to increase γH2AX levels, suggesting that by inhibiting the FA repair pathway, the compound leads to an accumulation of unresolved DNA damage. acs.orgnih.gov

Table 2: Summary of Immunoblotting Findings for this compound (CU2)

| Cell Line | Treatment | Inhibitor (CU2) Conc. | Effect on mUb-FANCD2 | Effect on γH2AX | Reference |

|---|---|---|---|---|---|

| U2OS | 2.5 mM Hydroxyurea (HU) | 200 µM / 500 µM | Reduced levels | Apparent increase | acs.orgnih.gov |

Immunofluorescence microscopy allows for the visualization of proteins within a cell, providing spatial context to their expression and function. In the context of the FA pathway, a key event following DNA damage is the accumulation of mUb-FANCD2 at sites of DNA lesions, forming distinct nuclear structures called foci. acs.orgnih.govresearchgate.net

High-content immunofluorescence studies have been employed to examine the effect of this compound (CU2) on the formation of these FANCD2 foci. acs.org In these experiments, cells are treated with a DNA damaging agent (e.g., HU or cisplatin) with or without the inhibitor. nih.gov The cells are then fixed, permeabilized, and stained with antibodies against FANCD2 and γH2AX. acs.orgnih.gov The results clearly show a reduction in the number of FANCD2 foci per cell in samples treated with CU2 compared to those treated with the damaging agent alone. acs.orgnih.gov This observation is in agreement with the immunoblotting data showing a decrease in total mUb-FANCD2 levels. acs.org Concurrently, staining for γH2AX can be used as a marker to confirm the induction of DNA damage. nih.gov

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It is widely used to analyze the cell cycle distribution and to detect apoptosis.

In studies involving this compound, cell cycle analysis was performed based on the incorporation of EdU (5-ethynyl-2'-deoxyuridine), a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active synthesis (S-phase). acs.org When U2OS cells were treated with hydroxyurea in the presence of CU1 (a related compound) or CU2 (this compound), the analysis indicated no reduction in the S-phase population. acs.org This finding is consistent with immunoblotting and immunofluorescence data showing that the inhibitor does not prevent the initial DNA damage (marked by γH2AX) but rather the subsequent repair step involving FANCD2 ubiquitination. acs.org

To determine if the observed cellular effects were due to the induction of apoptosis, researchers have used immunoblotting to look for the cleavage of PARP1, a key substrate of caspases during apoptosis. The absence of PARP1 cleavage fragments in cells treated with HU and this compound indicated that the observed effects on DNA damage markers were not a consequence of apoptosis but were likely due to a specific defect in the FA pathway caused by the inhibitor. nih.gov

Clonogenic Survival Assays under DNA Damaging Conditions

Clonogenic survival assays are a cornerstone in assessing the impact of inhibiting the UBE2T-FANCL interaction on cellular sensitivity to DNA damaging agents. These assays measure the ability of single cells to proliferate and form colonies after treatment with a genotoxic substance. Studies utilizing avian DT40 cells with a knockout of the UBE2T gene have demonstrated a marked hypersensitivity to a range of DNA damaging agents. researchgate.netnih.govsemanticscholar.org

When exposed to replicative stress-inducing agents like methyl methanesulfonate (B1217627) (MMS) and hydroxyurea (HU), or to ionizing radiation (IR), ube2t-/- cells show a significant decrease in survival compared to wild-type cells. researchgate.netnih.govsemanticscholar.org This increased sensitivity is comparable to that of cells lacking FANCL, the E3 ligase partner of UBE2T. nih.govsemanticscholar.org However, a particularly noteworthy finding is the significantly heightened sensitivity of ube2t-/- cells to ultraviolet (UV-C) radiation, a phenotype not observed in fancl-/- cells. researchgate.netnih.govsemanticscholar.org This suggests that UBE2T has a role in protecting cells from UV-induced damage that is independent of the core Fanconi Anemia (FA) E3 ligase complex. nih.govsemanticscholar.org The hypersensitivity of UBE2T-deficient cells to the interstrand cross-linking (ICL) agent cisplatin has also been documented. nih.gov

The inhibitor this compound has been shown to be a potent sensitizer (B1316253) of cells to the DNA cross-linking agent carboplatin (B1684641), indicating its potential to mimic the genetic knockout phenotype and enhance the efficacy of certain chemotherapeutic agents. medchemexpress.com

| Cell Line | DNA Damaging Agent | Observed Sensitivity | Reference |

|---|---|---|---|

| ube2t-/- (avian DT40) | Methyl Methanesulfonate (MMS) | Increased | researchgate.netnih.gov |

| ube2t-/- (avian DT40) | Hydroxyurea (HU) | Increased | researchgate.netnih.gov |

| ube2t-/- (avian DT40) | Ionizing Radiation (IR) | Increased | researchgate.netnih.gov |

| ube2t-/- (avian DT40) | UV-C Radiation | Significantly Increased | researchgate.netnih.govsemanticscholar.org |

| ube2t-/- (avian DT40) | Cisplatin | Increased | nih.gov |

| Human cells treated with this compound | Carboplatin | Increased | medchemexpress.com |

Chromosome Aberration and Sister Chromatid Exchange Analysis

A hallmark of Fanconi Anemia, the disease associated with mutations in the UBE2T gene (designated as FA-T complementation group), is genomic instability characterized by spontaneous and induced chromosomal aberrations. mdpi.comnih.govnih.gov Analysis of patient-derived cells with UBE2T mutations reveals a high frequency of chromosomal abnormalities, particularly after exposure to DNA cross-linking agents like diepoxybutane (DEB) and mitomycin C (MMC). nih.govnih.govrockefeller.eduhaematologica.orgfanconi.org These aberrations include chromatid and chromosome breaks, as well as the formation of radial figures, which are characteristic of FA. fanconi.org

Fibroblasts from patients with UBE2T deficiency show a G2/M phase cell cycle arrest and an inability to form FANCD2 foci following MMC treatment, both of which are indicative of a defective FA pathway. nih.gov These cellular defects, including hypersensitivity to cross-linking agents, can be complemented by the expression of wild-type UBE2T. nih.gov

Furthermore, UBE2T deficiency has been linked to an increase in ultrafine bridges (UFBs) between separating chromosomes during anaphase. nih.gov These structures can lead to the formation of micronuclei and 53BP1 nuclear bodies in daughter cells, further contributing to genomic instability. nih.gov While direct studies on sister chromatid exchange (SCE) frequency in the context of this compound are not extensively detailed in the provided results, the known role of the FA pathway in limiting SCEs suggests that inhibition of UBE2T would likely lead to an increased frequency of these events. whiterose.ac.uk

| Cell Type/Condition | Observation | Inducing Agent | Reference |

|---|---|---|---|

| FA-T patient-derived cells (UBE2T mutations) | High frequency of chromosomal aberrations (breaks, radials) | DEB, MMC | nih.govnih.govrockefeller.eduhaematologica.orgfanconi.org |

| UBE2T-deficient fibroblasts | G2/M arrest, no FANCD2 foci formation | MMC | nih.gov |

| UBE2T-deficient P19 cells | Increased frequency of ultrafine bridges (UFBs) | Spontaneous | nih.gov |

Structural Biology Techniques for Target-Ligand Complex Elucidation

X-ray Crystallography of UBE2T-FANCL-IN-1 Complexes

X-ray crystallography has been instrumental in providing atomic-level insights into the interaction between UBE2T and its cognate E3 ligase, FANCL, as well as how inhibitors can disrupt this complex. The crystal structure of the human FANCL RING domain (residues 299-373) in complex with UBE2T (residues 1-153) has been determined to a resolution of 2.4 Å. nih.govspandidos-publications.com This structure revealed the key residues at the interface, highlighting the importance of both hydrophobic and electrostatic interactions for the specific recognition between this E2-E3 pair. nih.govspandidos-publications.com

Furthermore, crystallographic studies of UBE2T in complex with fragment-based inhibitors have successfully identified allosteric binding pockets on the surface of UBE2T. nih.gov For instance, the co-crystal structure of Ube2T with a benzothiazole-containing fragment inhibitor was solved at 2.4 Å resolution. mdpi.com This revealed a metastable pocket near the active site cysteine (Cys86) that can be targeted by small molecules. mdpi.com These structures provide a rational basis for the structure-based design of more potent and specific inhibitors of the UBE2T-FANCL interaction, such as this compound.

| Complex | Resolution | Key Findings | PDB ID (if available) | Reference |

|---|---|---|---|---|

| Human FANCL (RING domain) - Ube2T | 2.4 Å | Revealed key hydrophobic and electrostatic interactions for E2-E3 specificity. | 4CCG | haematologica.orgnih.gov |

| Ube2T - Fragment Inhibitor (EM04) | 2.4 Å | Identified an allosteric binding pocket. | 5NGZ | nih.gov |

| Ube2T - Benzothiazole inhibitor | 2.4 Å | Characterized a metastable pocket near the active site. | Not specified | mdpi.com |

Cryo-Electron Microscopy (Cryo-EM) of FA Core-UBE2T-FANCD2-FANCI Complexes

Cryo-electron microscopy has revolutionized our understanding of large, dynamic macromolecular assemblies like the Fanconi Anemia core complex. Recent cryo-EM studies have determined the structure of the 1.1 MDa human FA core complex at near-atomic resolution (3.1 Å). biorxiv.orgbiorxiv.orgresearchgate.net These structures revealed an unexpected and crucial asymmetry in the complex. biorxiv.orgbiorxiv.orgresearchgate.net

The FA core complex contains two copies of several subunits, including FANCL, but only one functional E3 ligase module is active. biorxiv.orgbiorxiv.orgresearchgate.netportlandpress.com The structure of the FA core complex bound to both UBE2T and the FANCI-FANCD2 (ID) substrate, solved at 4.2 Å resolution, provides a snapshot of the active ubiquitination machinery. biorxiv.orgbiorxiv.orgresearchgate.net It shows how the single active FANCL-UBE2T module is positioned to ubiquitinate FANCD2. biorxiv.orgbiorxiv.orgresearchgate.net The binding of the core complex pries open the interface of the FANCI-FANCD2 heterodimer, exposing the lysine (B10760008) residues targeted for monoubiquitination. biorxiv.orgbiorxiv.orgresearchgate.net These cryo-EM structures provide a detailed architectural framework for understanding how the FA pathway is activated and how inhibitors targeting the UBE2T-FANCL interaction would disrupt this critical step in DNA repair.

Computational and In Silico Approaches

Molecular Dynamics Simulations and Docking for Ligand-Target Interactions

Computational methods, including molecular dynamics (MD) simulations and molecular docking, are powerful tools for studying the dynamic nature of protein-ligand interactions and for predicting binding affinities. fanconi.org These approaches have been applied to the UBE2T-FANCL system to complement experimental data.

Molecular docking has been used to predict the binding poses of potential inhibitors within the active or allosteric sites of UBE2T. mdpi.com Following docking, MD simulations can be performed to assess the stability of the predicted protein-ligand complex over time and to analyze the detailed interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.comnih.govresearchgate.net For example, MD simulations have been used to investigate the active site dynamics of UBE2T, revealing how the conformation of key residues can be influenced by allosteric mutations or inhibitor binding. nih.gov These simulations provide insights into the mechanism of allosteric regulation and can guide the optimization of inhibitors like this compound to enhance their binding affinity and inhibitory activity. mdpi.com

Fragment-Based Screening and Allosteric Site Identification

The discovery of inhibitors for E2 ubiquitin-conjugating enzymes has been historically challenging due to the lack of deep binding pockets on their surfaces. explorationpub.comnih.gov However, the application of fragment-based screening has proven to be a successful strategy in identifying novel binding sites on Ube2T. nih.govacs.org This approach involves screening libraries of low molecular weight compounds ("fragments") to identify those that bind to the target protein, albeit with weak affinity. nih.gov These fragments then serve as starting points for the development of more potent inhibitors. acs.org

Through a systematic fragment screening campaign utilizing biophysical methods, researchers successfully identified a novel allosteric pocket on the surface of Ube2T. nih.govacs.orgmrc.ac.uk This discovery was significant as it presented a previously unknown druggable site, distinct from the enzyme's active site.

The screening process involved a cascade of biophysical techniques to identify and validate the binding of fragments:

Differential Scanning Fluorimetry (DSF): This initial screening method was used to measure the change in the melting temperature of the Ube2T protein in the presence of individual fragments from a library. acs.org

One-dimensional ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This served as a secondary screen to confirm the binding of the hit fragments identified by DSF. acs.org

Protein-observed NMR Spectroscopy and X-ray Crystallography: These high-resolution techniques were employed to precisely map the binding site of the fragments on the Ube2T protein, confirming the location of the allosteric pocket. acs.org

Several of the fragments that were confirmed to bind to this newly identified allosteric site demonstrated the ability to inhibit the ubiquitination of substrates in in-vitro assays. nih.govacs.orguniprot.org This finding suggests that the binding of small molecules to this allosteric pocket can modulate the enzymatic activity of Ube2T, likely through an allosteric mechanism. nih.gov The identification of this allosteric site provides a promising avenue for the development of high-affinity, specific inhibitors of Ube2T. acs.org

Table 1: Biophysical Methods in Fragment-Based Screening of Ube2T

| Method | Purpose in Ube2T Screening | Findings |

|---|---|---|

| Differential Scanning Fluorimetry (DSF) | Primary screening of fragment library to detect protein stabilization upon binding. | Identified initial fragment hits that altered the thermal stability of Ube2T. |

| ¹H Nuclear Magnetic Resonance (NMR) | Secondary screening to validate fragment binding. | Confirmed the interaction of hit fragments with the Ube2T protein. |

| Protein-observed NMR Spectroscopy | To map the binding site of fragments on Ube2T. | Elucidated the specific residues on Ube2T involved in fragment binding, identifying a novel allosteric pocket. acs.org |

| X-ray Crystallography | To determine the three-dimensional structure of the Ube2T-fragment complex. | Provided high-resolution structural details of the fragment binding mode within the allosteric site. acs.org |

Utilization of Gene Editing Technologies (e.g., CRISPR/Cas9) for Target Validation in Cellular Models

The validation of a potential drug target is a crucial step in the drug discovery pipeline. biocompare.com The advent of CRISPR/Cas9 gene-editing technology has revolutionized this process by allowing for the precise and efficient modification of genes in cellular models. biocompare.com This technology has been instrumental in validating UBE2T as a therapeutic target.

Researchers have utilized CRISPR/Cas9 to create knockout (KO) cell lines in which the UBE2T gene is inactivated. nih.govnih.govresearchgate.net These cellular models are essential for studying the functional consequences of UBE2T loss and for confirming its role in specific cellular pathways.

Key findings from CRISPR/Cas9-based studies on UBE2T include:

Validation of UBE2T's Role in Homologous Recombination (HR): CRISPR/Cas9-based screens identified UBE2T and its partner E3 ligase, FANCL, as factors that promote homologous recombination-mediated DNA repair. nih.govbiorxiv.org Subsequent experiments using CRISPR-generated UBE2T KO cell lines (in U-2 OS and HEK 293T backgrounds) confirmed that the loss of UBE2T leads to a significant reduction in the efficiency of HR. nih.govnih.govbiorxiv.org

Cellular Sensitivity to DNA Damaging Agents: UBE2T KO cells, created using CRISPR/Cas9, have been shown to be sensitized to DNA cross-linking agents like mitomycin C and PARP inhibitors such as olaparib. researchgate.netresearchgate.net This hypersensitivity confirms the critical role of UBE2T in the Fanconi Anemia pathway, which is responsible for repairing such DNA damage. nih.gov

Recapitulating Disease Phenotypes: The use of CRISPR/Cas9 to inactivate UBE2T allows researchers to create cellular models that mimic the genetic defects found in FA-T subtype patients, who have mutations in the UBE2T gene. nih.govhaematologica.org These models are invaluable for studying the molecular basis of the disease and for testing potential therapeutic strategies.

The generation of isogenic cell lines, where the only genetic difference is the presence or absence of a functional UBE2T gene, provides a clean and reliable system for target validation. nih.govbiorxiv.org For instance, researchers have used CRISPR/Cas9 to knock out UBE2T in cell lines containing specific reporter constructs to directly measure the efficiency of different DNA repair pathways. nih.govnih.govbiorxiv.org

Table 2: Application of CRISPR/Cas9 in UBE2T Target Validation

| Cell Line | CRISPR/Cas9 Application | Key Finding | Reference |

|---|---|---|---|

| HEK 293T | Knockout of UBE2T | Identified UBE2T as a factor promoting homologous recombination (HR). | nih.govbiorxiv.org |

| U-2 OS | Knockout of UBE2T | Confirmed that loss of UBE2T sensitizes cells to PARP inhibitors and reduces HR efficiency. | researchgate.netresearchgate.net |

| HeLa | Knockout of UBE2T | Demonstrated that while UBE2T contributes to HR, its loss only partially reduces the pathway's activity, suggesting compensatory mechanisms. | nih.gov |

| Hepatocellular Carcinoma (HCC) cells | Gene editing of key genes including UBE2T | Identified UBE2T as a potential biomarker for HCC progression. | researchgate.net |

| Acute Myeloid Leukemia (AML) cell lines | Domain-focused CRISPR screening | Identified UBE2T and FANCL as dependencies in AML cells. | researchgate.net |

Preclinical Research Trajectories and Strategic Applications of Ube2t/fancl in 1

Ube2T/fancl-IN-1 as a Chemical Biology Tool for Mechanistic Dissection of the Fanconi Anemia Pathway

This compound serves as a valuable chemical probe for elucidating the intricate mechanisms of the Fanconi Anemia pathway. The FA pathway is a complex signaling network involving at least 22 FANC proteins that work in concert to repair DNA interstrand cross-links. nih.govbiorxiv.org A pivotal event in this pathway is the monoubiquitylation of the FANCD2 and FANCI proteins, a process catalyzed by the UBE2T-FANCL E2-E3 ligase pair. mdpi.comuniprot.org This modification is essential for the recruitment of the FANCD2-FANCI complex to sites of DNA damage, where it orchestrates subsequent repair processes. nih.gov

By specifically inhibiting the UBE2T/FANCL-mediated monoubiquitylation of FANCD2, this compound allows researchers to dissect the downstream consequences of this key event. acs.orgglpbio.com Studies have shown that treatment with this inhibitor leads to a reduction in the formation of monoubiquitylated FANCD2 (mUb-FANCD2) in response to DNA damaging agents like hydroxyurea (B1673989) (HU) and cisplatin (B142131). acs.orgmedchemexpress.com This targeted inhibition helps in understanding the precise role of FANCD2 monoubiquitylation in activating cell-cycle checkpoints, promoting DNA repair, and maintaining genomic stability. nih.govacs.org

Furthermore, the use of this compound helps to differentiate the functions of the FA pathway from other DNA repair mechanisms. Its selectivity for the UBE2T-FANCL interaction provides a more controlled perturbation of the system compared to genetic knockdown approaches, which can sometimes have off-target effects. acs.org The compound's ability to inhibit FANCL-dependent ubiquitylation with some degree of selectivity allows for a more nuanced investigation of the FA pathway's role in cellular responses to DNA damage. acs.org

Exploration of Synthetic Lethality Strategies in Cancer Research

Synthetic lethality is a promising therapeutic strategy in cancer treatment, where the combination of two non-lethal genetic alterations or a genetic alteration and a drug results in cell death. This compound is being actively explored in this context, particularly in cancers with specific DNA repair deficiencies.

Sensitization of Cancer Cells to DNA Cross-linking Agents (e.g., Carboplatin (B1684641), Cisplatin)

A primary application of this compound is its ability to sensitize cancer cells to DNA cross-linking agents like carboplatin and cisplatin. acs.orgglpbio.commedchemexpress.com These chemotherapeutic drugs induce ICLs, which are cytotoxic lesions that the FA pathway is specialized in repairing. nih.gov In many cancers, upregulation of the FA pathway contributes to resistance to these drugs. nih.gov

By inhibiting the FA pathway, this compound prevents the repair of these ICLs, leading to an accumulation of DNA damage and ultimately, cell death. acs.org Preclinical studies have demonstrated that the combination of this compound with carboplatin leads to a significant decrease in cancer cell proliferation and growth. glpbio.commedchemexpress.com For instance, in U2OS osteosarcoma cells, co-treatment with this compound and carboplatin resulted in a more pronounced reduction in cell confluence compared to either agent alone. medchemexpress.com This sensitizing effect highlights the potential of this compound to overcome chemotherapy resistance and enhance the efficacy of existing anticancer drugs. nih.govresearchgate.net

Exploiting Homologous Recombination-Deficient Cancer Contexts

The Fanconi Anemia pathway is intricately linked with the homologous recombination (HR) repair pathway. mdpi.com Cancers with deficiencies in HR, such as those with BRCA1 or BRCA2 mutations, are often sensitive to inhibitors of other DNA repair pathways, a classic example of synthetic lethality.

Inhibition of the FA pathway with this compound in the context of HR-deficient cancers is a strategic area of investigation. researchgate.net While direct evidence for this compound in this specific synthetic lethal interaction is still emerging, the foundational principle is well-established. Since both the FA and HR pathways are crucial for repairing complex DNA damage, crippling both simultaneously is expected to be highly cytotoxic to cancer cells. UBE2T itself is a key regulator of HR repair, and its overexpression has been linked to reduced chemotherapy sensitivity in multiple myeloma. mdpi.com Therefore, inhibiting UBE2T in an HR-deficient background could be a powerful therapeutic approach. researchgate.netresearchgate.net

Identification and Characterization of Biomarkers for this compound Sensitivity and Resistance at the Molecular Level

Identifying biomarkers that predict a tumor's sensitivity or resistance to this compound is crucial for its potential clinical translation. At the molecular level, several potential biomarkers are being investigated.

The expression level of UBE2T itself could be a primary biomarker. High expression of UBE2T is observed in various cancers and is often associated with poor prognosis. mdpi.comnih.govamegroups.org Tumors overexpressing UBE2T may be more dependent on the FA pathway for survival, making them more susceptible to inhibition by this compound.

Another key biomarker is the status of other DNA repair pathways. As discussed, cancers with pre-existing defects in homologous recombination (e.g., BRCA1/2 mutations) are predicted to be more sensitive to this compound due to synthetic lethality. researchgate.net Therefore, the genetic and functional status of HR pathway components could serve as predictive biomarkers.

Furthermore, the levels of γ-H2AX, a marker of DNA double-strand breaks, can be used to assess the cellular response to treatment. acs.org Inhibition of the FA pathway by this compound in combination with a DNA cross-linking agent is expected to lead to an increase in γ-H2AX foci, indicating an accumulation of unrepaired DNA damage. acs.org Monitoring these foci can provide a pharmacodynamic biomarker of the drug's activity.

Investigating Molecular Mechanisms of Cellular Resistance to this compound

Understanding the potential mechanisms by which cancer cells might develop resistance to this compound is essential for developing strategies to overcome it. While specific resistance mechanisms to this particular inhibitor are still under investigation, general mechanisms of resistance to targeted therapies can be extrapolated.

One potential mechanism is the upregulation of alternative DNA repair pathways. If the FA pathway is chronically inhibited, cancer cells might compensate by upregulating other pathways that can partially resolve the DNA damage, such as nucleotide excision repair (NER) or other forms of translesion synthesis.

Another possible mechanism is the alteration of the drug target itself. Mutations in the UBE2T or FANCL proteins that prevent the binding of this compound without compromising the essential function of the enzyme complex could confer resistance. The structure of the UBE2T-FANCL complex reveals a specific and extensive network of interactions, providing multiple sites where resistance mutations could arise. nih.gov

Finally, drug efflux pumps, which are a common cause of multidrug resistance in cancer, could potentially reduce the intracellular concentration of this compound, thereby diminishing its efficacy.

Strategic Development of Next-Generation Inhibitors: Structure-Activity Relationship (SAR) Studies for Enhanced Target Engagement and Specificity

The development of this compound (also referred to as CU2 in some literature) was the result of a high-throughput screen, and subsequent studies have focused on improving its properties. nih.govacs.org Structure-activity relationship (SAR) studies are critical in this endeavor to develop next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.

Initial studies identified a series of compounds, including this compound, that inhibited the UBE2T/FANCL-mediated ubiquitylation. acs.org The relatively low molecular weight of this compound (357 Da) provides ample scope for chemical modification to improve its cellular potency and target selectivity. nih.gov

SAR studies would involve systematically modifying the chemical structure of this compound and evaluating the impact of these changes on its ability to inhibit the UBE2T-FANCL interaction and its cellular activity. The goal is to identify modifications that enhance binding affinity and specificity for the target. For example, fragment-based screening has identified an allosteric binding pocket on Ube2T, which could be exploited for the design of novel inhibitors with a different mechanism of action. acs.org

The crystal structure of the Ube2T-FANCL complex provides a detailed map of the protein-protein interface, which is invaluable for rational drug design. nih.gov By understanding the key residues involved in the interaction, medicinal chemists can design new molecules that more effectively disrupt this complex. For instance, studies have highlighted the importance of specific hydrophobic and electrostatic interactions for the selective recognition of UBE2T by FANCL. nih.gov Targeting these specific interactions could lead to the development of highly selective and potent next-generation inhibitors.

Challenges and Future Perspectives in Ube2t/fancl in 1 Research

Comprehensive Mapping of Potential Off-Target Effects and Associated Biological Implications (at the molecular/cellular level)

A critical step in the advancement of Ube2T/FANCL-IN-1 research is the thorough identification of any unintended molecular targets. While initial studies suggest selectivity, a comprehensive analysis is required to ensure that the observed cellular effects are solely due to the inhibition of the UBE2T-FANCL interaction. acs.org

Key Considerations:

Distinguishing On-Target vs. Off-Target Effects: It is crucial to differentiate the biological consequences of inhibiting the UBE2T/FANCL-mediated monoubiquitination of FANCD2 from other potential interactions. glpbio.comnih.gov For instance, some compounds initially identified as UBE2T inhibitors were later found to be artifacts or to act through non-specific mechanisms, such as contamination with zinc ions that bind to the active site cysteine of Ube2T. acs.org

Broad Kinase and E2/E3 Ligase Profiling: Screening this compound against a wide panel of kinases and other E2/E3 ligase pairs is necessary. This will help to identify any unintended inhibition of other signaling pathways. For example, some inhibitors were tested against other E2 enzymes like UBE2D1 to confirm their selectivity. acs.org

Cellular Thermal Shift Assays (CETSA): This technique can be employed to identify direct protein targets of this compound within the complex environment of the cell, providing a more accurate picture of its binding partners.

Proteomics and Metabolomics Approaches: Unbiased "omics" approaches can reveal global changes in protein expression, post-translational modifications, and metabolite levels following treatment with this compound. These changes can point towards unexpected pathways affected by the inhibitor.

Elucidation of Additional UBE2T/FANCL-Mediated Cellular Pathways Beyond DNA Repair

While the primary role of the UBE2T-FANCL interaction is in the Fanconi Anemia pathway for DNA interstrand crosslink repair, evidence suggests that UBE2T may have functions outside of this canonical pathway. nih.govexplorationpub.com Investigating these non-FA roles is a key future direction.

Potential Non-Canonical Pathways:

Regulation of Cell Proliferation and Apoptosis: Studies have shown that UBE2T knockdown can lead to decreased cell proliferation and increased apoptosis in various cancer cell lines, suggesting a role beyond DNA repair. explorationpub.comoup.com

AKT Signaling: UBE2T has been implicated in the suppression of AKT signaling in certain cancers, which could impact cell growth, invasion, and migration. explorationpub.comoup.com

Tumor Suppressor Degradation: UBE2T may be involved in the ubiquitination and subsequent degradation of tumor suppressor proteins, although the specific E3 ligase partners in these processes are not fully understood. mdpi.com

Mitotic Regulation: The FA pathway, including UBE2T, has been linked to the maintenance of genomic stability during mitosis. mdpi.comresearchgate.net

Advanced Structural and Biophysical Characterization of Inhibitor-Target Dynamics

A deeper understanding of how this compound interacts with its target at an atomic level is essential for its further development and for the design of more potent and specific inhibitors.

Areas for Investigation:

High-Resolution Co-crystal Structures: Obtaining a high-resolution crystal structure of this compound in complex with the UBE2T-FANCL heterodimer would provide invaluable information about the binding interface and the mechanism of inhibition. nih.govportlandpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of the inhibitor on UBE2T in solution and to study the conformational changes that occur upon binding. core.ac.uk

Isothermal Titration Calorimetry (ITC): ITC can precisely measure the binding affinity and thermodynamics of the inhibitor-target interaction, providing key data for structure-activity relationship (SAR) studies. acs.org

Computational Modeling and Molecular Dynamics Simulations: In silico approaches can complement experimental data by predicting binding modes, identifying key residues for interaction, and simulating the dynamic behavior of the complex.

Integration of this compound Studies into Broader Genomic Instability Research Frameworks

The study of this compound has significant implications for the broader field of genomic instability, a hallmark of cancer.

Connecting to the Bigger Picture:

Synthetic Lethality: A key area of interest is the potential for synthetic lethal interactions. For example, inhibiting the FA pathway with this compound could sensitize cancer cells with defects in other DNA repair pathways (e.g., those involving BRCA1/2 or PARP) to chemotherapy. explorationpub.combiorxiv.org

Chemosensitization: this compound has been shown to sensitize cancer cells to DNA cross-linking agents like carboplatin (B1684641) and cisplatin (B142131). glpbio.comnih.govmedchemexpress.com Further research can explore its potential to enhance the efficacy of a wider range of chemotherapeutic drugs and radiotherapy. acs.org

Understanding Drug Resistance: Overactivation of the FA pathway is linked to chemotherapy resistance. acs.orgnih.gov Studying the effects of this compound can provide insights into the mechanisms of drug resistance and how to overcome it.

Potential for Deriving Novel Therapeutic Hypotheses from this compound Mechanistic Studies

The mechanistic insights gained from studying this compound can lead to the formulation of new therapeutic strategies.

Future Therapeutic Avenues:

Targeting Cancers with UBE2T Overexpression: Many cancers exhibit elevated levels of UBE2T, which is often associated with poor prognosis. explorationpub.comresearchgate.netspandidos-publications.com this compound could be a targeted therapy for these specific cancer types.

Development of Next-Generation Inhibitors: The current inhibitor serves as a valuable chemical probe and a starting point for the development of more potent, selective, and drug-like compounds with improved pharmacokinetic properties. explorationpub.comacs.org

Combination Therapies: Based on the principle of synthetic lethality, novel combination therapies involving this compound and other targeted agents (e.g., PARP inhibitors) could be designed for specific cancer subtypes. biorxiv.org

Biomarker Development: Research into the cellular effects of this compound could lead to the identification of biomarkers that predict which patients are most likely to respond to this therapeutic approach.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie the interaction between Ube2T and FANCL, and how does Ube2T/FANCL-IN-1 modulate this interaction?

- Methodological Guidance : Use biochemical assays (e.g., surface plasmon resonance [SPR] or isothermal titration calorimetry [ITC]) to quantify binding affinities. Pair with structural analysis (cryo-EM or X-ray crystallography) to identify binding interfaces. Validate findings using siRNA knockdown or CRISPR-Cas9-mediated gene silencing in cellular models to observe functional outcomes .

- Key Considerations : Ensure purity and proper characterization of recombinant proteins (e.g., via SDS-PAGE and mass spectrometry) to avoid confounding results .

Q. How can researchers validate the specificity of this compound in cellular models?

- Methodological Guidance :

- Negative Controls : Use unrelated inhibitors or inactive analogs to rule off-target effects.

- Rescue Experiments : Reintroduce wild-type Ube2T/FANCL via overexpression in inhibitor-treated cells.

- Omics Profiling : Conduct RNA-seq or proteomics to assess global changes in ubiquitination pathways .

- Statistical Rigor : Apply Benjamini-Hochberg correction for multiple hypothesis testing in omics data analysis .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound efficacy across different cell lines?

- Methodological Framework :

- Factorial Design : Test the inhibitor across cell lines with varying genetic backgrounds (e.g., BRCA1-proficient vs. deficient).

- Dose-Response Analysis : Use Hill equation modeling to compare EC₅₀ values and assess cell line sensitivity .

- Mechanistic Follow-Up : Employ phosphoproteomics to identify post-translational modifications that influence inhibitor response .

Q. How can researchers address off-target effects of this compound in high-throughput screening?

- Methodological Strategies :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes to identify unintended targets.

- Kinetic Selectivity Index : Calculate to quantify specificity .

- Validation : Cross-validate findings with orthogonal assays (e.g., thermal shift assays for target engagement) .

Q. What statistical approaches are recommended for analyzing time-dependent variability in this compound activity assays?

- Analytical Tools :

- Mixed-Effects Models : Account for batch effects and temporal drift in longitudinal data.

- Survival Analysis : Use Kaplan-Meier curves for time-to-event data (e.g., apoptosis onset) in inhibitor-treated cells .

Data Integration and Reporting

Q. How should researchers integrate multi-omics data to elucidate this compound’s downstream effects?

- Workflow Recommendations :

Pathway Enrichment : Use tools like GSEA or DAVID to identify enriched ubiquitination or DNA repair pathways.

Network Analysis : Construct protein-protein interaction networks (e.g., via STRING) to map inhibitor-induced perturbations .

Cross-Platform Validation : Correlate transcriptomic changes with proteomic/phosphoproteomic data to filter false positives .

- Ethical Reporting : Disclose data normalization methods and potential confounders (e.g., cell confluency) in supplementary materials .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.